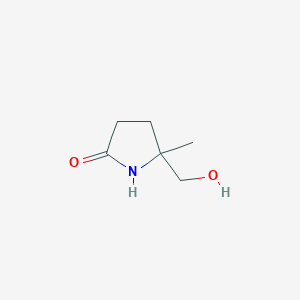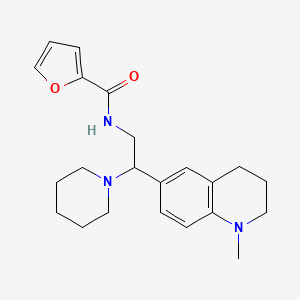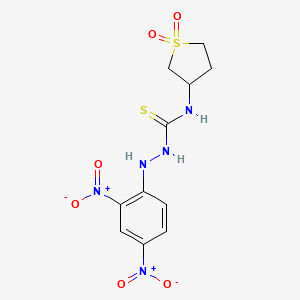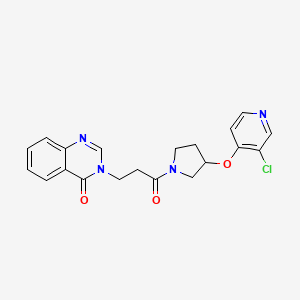
3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a class of quinazolinone derivatives. This compound is noted for its diverse biological and pharmacological activities, often acting as a potent inhibitor or activator in various biochemical pathways. Its structure combines quinazolinone and pyrrolidine moieties, providing a foundation for its unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves a multistep process that includes the formation of intermediate compounds. Commonly, the chloropyridinyl component is introduced through nucleophilic substitution reactions. Pyrrolidine and quinazolinone frameworks are subsequently coupled under controlled conditions.
Industrial Production Methods: While specific industrial methods may vary, large-scale production often relies on optimizing each synthetic step for higher yield and purity. This involves using catalysts and employing robust purification techniques like recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation
: The compound may undergo oxidative transformations, especially at positions susceptible to electron withdrawal or donation.
Reduction
: Specific functional groups within the compound can be selectively reduced under suitable conditions.
Substitution
: Aromatic and aliphatic substitution reactions can modify the quinazolinone or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation
: Potassium permanganate or chromium trioxide in acidic medium.
Reduction
: Hydrogen gas over palladium or lithium aluminum hydride.
Substitution
: Halogenating agents like phosphorus pentachloride for introducing halogen atoms.
Major Products: The reactions can lead to various modified derivatives, each potentially exhibiting distinct biological activities or chemical properties.
科学研究应用
Chemistry
: Used as a building block for complex molecule synthesis.
Biology
: Serves as a probe or ligand in studying biological pathways.
Medicine
: Investigated for its therapeutic potential in treating diseases.
Industry
: Utilized in creating specialized materials or as a catalyst in chemical reactions.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the activation or inhibition of certain biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and thus influencing the metabolic processes within cells.
相似化合物的比较
Similar compounds to 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one include other quinazolinone derivatives and pyrrolidine-containing molecules. The key difference often lies in the substituents attached to the core structures, which can significantly alter their biological activity and chemical behavior. Some similar compounds include:
4-Aminoquinazolin-2(1H)-one
3-(4-(3-chloropyridin-4-yl)piperazin-1-yl)quinazolin-4(3H)-one
3-(3-(3-(4-fluorophenoxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
属性
IUPAC Name |
3-[3-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-11-22-8-5-18(16)28-14-6-9-24(12-14)19(26)7-10-25-13-23-17-4-2-1-3-15(17)20(25)27/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNLUCXTPKKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639340.png)
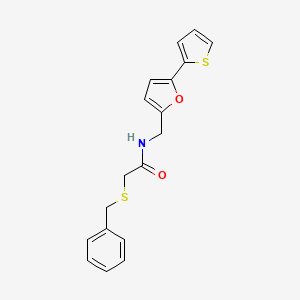
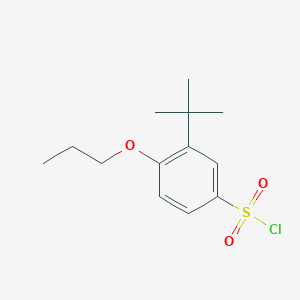
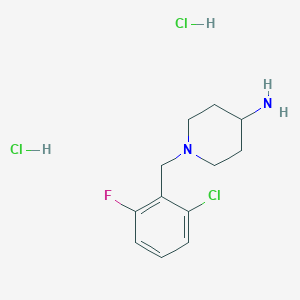
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)

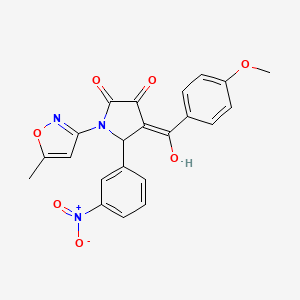

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)

![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)
